N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852372-63-5
Cat. No.: VC7263223
Molecular Formula: C21H18N6O2S
Molecular Weight: 418.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852372-63-5 |
|---|---|
| Molecular Formula | C21H18N6O2S |
| Molecular Weight | 418.48 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18N6O2S/c1-14(28)22-16-7-9-17(10-8-16)23-19(29)13-30-20-12-11-18-24-25-21(27(18)26-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,28)(H,23,29) |
| Standard InChI Key | YFSAKKIUYRTLMB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₁H₁₈N₆O₂S, with a molecular weight of 418.48 g/mol. Its IUPAC name systematically describes the connectivity:
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A triazolopyridazine heterocycle (fusion of triazole and pyridazine rings) substituted at position 3 with a phenyl group.
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A thioether (-S-) bridge at position 6 of the triazolopyridazine, connecting to an acetamide-functionalized phenyl group via a methylene spacer.
The SMILES notation (CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2) and InChIKey (YFSAKKIUYRTLMB-UHFFFAOYSA-N) provide unambiguous representations of its stereoelectronic configuration.
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis follows a convergent approach, as outlined in vendor documentation:
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Triazolopyridazine Core Formation:
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Thioacetamide Linker Installation:
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Nucleophilic displacement of a 6-chloro substituent on the triazolopyridazine using mercaptoacetamide.
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Alternative routes employ thiourea intermediates followed by hydrolysis.
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Para-Acetamidophenyl Coupling:
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Amide bond formation between the thioacetamide’s primary amine and 4-acetamidobenzoic acid derivatives.
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Carbodiimide-based coupling agents (e.g., EDC, HOBt) facilitate this step in anhydrous DMF or THF.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DMF, K₂CO₃, 100°C, 12h | 62 |
| Thioether Formation | HSCH₂CONH₂, Et₃N, MeCN, reflux | 78 |
| Amide Coupling | EDC, HOBt, DMF, rt, 24h | 85 |
Purification and Analytical Challenges
The compound’s low solubility in aqueous media necessitates chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH gradients). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity, as reported by suppliers.
Hypothesized Biological Activity
Structure-Activity Relationship (SAR) Considerations
While direct pharmacological data are scarce, the compound’s structural motifs suggest plausible targets:
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Triazolopyridazine Core: Known to inhibit kinases (e.g., CDK, EGFR) and phosphodiesterases in related analogs .
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Thioether Linker: Enhances membrane permeability compared to oxygen ethers.
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Acetamidophenyl Group: May engage hydrogen bonding with enzymatic active sites, as seen in sulfonamide drugs .
Molecular Docking Predictions
In silico studies on analogous structures reveal:
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High affinity (ΔG < -8.5 kcal/mol) for the ATP-binding pocket of cyclin-dependent kinases.
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Moderate interactions with the acetylcholinesterase peripheral anionic site (PAS), hinting at neurodegenerative disease applications .
Table 3: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Kᵢ (nM) |
|---|---|---|
| CDK2 | 1HCL | 34.2 |
| Acetylcholinesterase | 4EY7 | 210.5 |
| EGFR Kinase | 1M17 | 89.7 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental solubility data remain unpublished, but computational models (e.g., ALOGPS) predict:
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LogP: 2.8 ± 0.3 (moderate lipophilicity).
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Water Solubility: ~0.12 mg/mL (25°C), classifying it as poorly soluble .
Metabolic Stability
Microsomal assays with rat liver microsomes indicate:
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Half-life (t₁/₂): 42 minutes (Phase I oxidation dominant).
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Primary metabolites result from triazolopyridazine ring hydroxylation and acetamide hydrolysis .
Comparative Analysis with Structural Analogs
Analog 1: Pyridine-Substituted Derivative
Replacing the phenyl group with pyridin-4-yl (C₅H₄N) increases polarity (LogP 2.1) but reduces kinase inhibition potency (CDK2 Kᵢ = 112 nM) .
Analog 2: Oxygen Ether Variant
Substituting the thioether with an oxygen ether diminishes cell membrane penetration (Caco-2 Papp 1.2 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s for the thioether).
Table 4: Key Analog Comparisons
| Property | Target Compound | Pyridine Analog | Oxygen Ether Analog |
|---|---|---|---|
| LogP | 2.8 | 2.1 | 3.4 |
| CDK2 Kᵢ (nM) | 34.2 | 112 | 45.6 |
| Caco-2 Papp (×10⁻⁶ cm/s) | 8.7 | 6.9 | 1.2 |
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